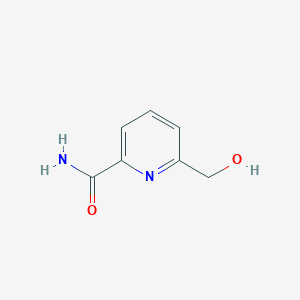

6-(Hydroxymethyl)pyridine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(11)6-3-1-2-5(4-10)9-6/h1-3,10H,4H2,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCXCEKIEZBYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565360 | |

| Record name | 6-(Hydroxymethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41337-83-1 | |

| Record name | 6-(Hydroxymethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(Hydroxymethyl)pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Hydroxymethyl)pyridine-2-carboxamide is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique structural features, combining a picolinamide scaffold with a reactive hydroxymethyl group, make it a valuable building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring technical accuracy and reproducibility. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and materials development.

Introduction

Picolinamide derivatives are a class of compounds that have garnered considerable attention in the pharmaceutical industry due to their wide range of biological activities.[1] The introduction of a hydroxymethyl group at the 6-position of the pyridine ring adds a crucial functional handle for further molecular elaboration, making this compound a particularly versatile intermediate. This guide will explore the most logical and efficient synthetic strategies to access this target molecule, followed by a detailed discussion of the analytical techniques required for its unambiguous characterization.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways. The most direct and efficient method involves a two-step sequence starting from the commercially available dimethyl pyridine-2,6-dicarboxylate. This approach is advantageous due to the relatively low cost of the starting material and the straightforward nature of the reactions involved.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key disconnection at the amide bond, leading back to the corresponding methyl ester, methyl 6-(hydroxymethyl)picolinate. This ester can be derived from the selective reduction of one of the two ester groups of dimethyl pyridine-2,6-dicarboxylate.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: Methyl 6-(hydroxymethyl)picolinate

The selective mono-reduction of dimethyl pyridine-2,6-dicarboxylate presents a key challenge. The use of a mild reducing agent is crucial to avoid over-reduction to the diol. Sodium borohydride (NaBH₄) in a mixed solvent system of methanol and dichloromethane has been shown to be effective for this transformation.

Experimental Protocol: Synthesis of Methyl 6-(hydroxymethyl)picolinate

-

Reagents and Materials:

-

Dimethyl pyridine-2,6-dicarboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

-

Procedure:

-

To a solution of dimethyl pyridine-2,6-dicarboxylate (1.0 eq) in a mixture of methanol and dichloromethane (2:1 v/v), cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0-1.2 eq) portion-wise, maintaining the temperature at 0 °C. The addition of NaBH₄ to the ester is a critical step; a slow, controlled addition prevents a rapid, exothermic reaction and potential over-reduction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion to the desired mono-alcohol.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford methyl 6-(hydroxymethyl)picolinate as a white solid.

-

Amidation of Methyl 6-(hydroxymethyl)picolinate

The final step in the synthesis is the conversion of the methyl ester to the primary amide. This can be achieved by reacting the ester with a source of ammonia. A common and effective method is to use a solution of ammonia in methanol.

Experimental Protocol: Synthesis of this compound

-

Reagents and Materials:

-

Methyl 6-(hydroxymethyl)picolinate

-

Methanolic ammonia solution (7N)

-

Round-bottom flask with a stir bar

-

Reflux condenser

-

-

Procedure:

-

Dissolve methyl 6-(hydroxymethyl)picolinate (1.0 eq) in a 7N solution of ammonia in methanol in a sealed tube or a pressure vessel. The use of a sealed system is necessary to maintain a sufficient concentration of ammonia, which is a gas at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a crystalline solid.

-

Characterization and Data Analysis

The unambiguous identification and purity assessment of the synthesized this compound are of paramount importance. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons of the hydroxymethyl group, and the amide protons. The chemical shifts and coupling patterns will be characteristic of the 2,6-disubstituted pyridine core.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the amide, the carbons of the pyridine ring, and the methylene carbon of the hydroxymethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 7.9 - 8.1 (d) | 122 - 124 |

| Pyridine-H4 | 7.7 - 7.9 (t) | 137 - 139 |

| Pyridine-H5 | 7.4 - 7.6 (d) | 120 - 122 |

| -CH₂- | 4.6 - 4.8 (s) | 62 - 64 |

| -OH | 5.0 - 5.5 (br s) | - |

| -CONH₂ | 7.5 - 8.0 (br s), 7.0 - 7.5 (br s) | 165 - 167 |

| Pyridine-C2 | - | 148 - 150 |

| Pyridine-C6 | - | 158 - 160 |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

3.1.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound. The expected molecular ion peak [M+H]⁺ would be at m/z 153.0664, corresponding to the molecular formula C₇H₉N₂O₂⁺.

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| N-H stretch (amide) | 3100 - 3500 (two bands) |

| C=O stretch (amide) | 1650 - 1690 |

| C-N stretch (amide) | 1400 - 1440 |

| C-O stretch (alcohol) | 1000 - 1260 |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) should be employed to assess the purity of the final compound. A suitable method would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.

Potential Applications

The structural motif of this compound is present in a number of biologically active molecules. The hydroxymethyl group provides a convenient point for the introduction of various pharmacophores, while the picolinamide core can act as a coordinating ligand for metal ions, suggesting potential applications in the development of novel therapeutics and catalysts.

Caption: Potential applications of this compound.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route for the preparation of this compound. The detailed experimental protocols and characterization data provide a solid foundation for researchers to produce and validate this important chemical intermediate. The versatility of this compound, owing to its dual functional handles, opens up numerous avenues for future research in drug discovery, catalysis, and materials science. By providing a clear understanding of the underlying chemical principles and experimental nuances, this guide aims to empower scientists to confidently incorporate this compound into their research endeavors.

References

- Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials - American Chemical Society. (URL: )

- Synthesis of picolinamide amide derivatives. Reagents and conditions:...

- WO2021076681A1 - Process for synthesis of picolinamides - Google P

- EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google P

- Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed. (URL: [Link])

- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - MDPI. (URL: [Link])

- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed. (URL: [Link])

- US2464094A - Process for the amidation of esters - Google P

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (URL: [Link])

Sources

An In-depth Technical Guide to 6-(Hydroxymethyl)pyridine-2-carboxamide: Properties, Synthesis, and Applications in Drug Discovery

Abstract

6-(Hydroxymethyl)pyridine-2-carboxamide is a key heterocyclic building block possessing a trifecta of functional groups—a pyridine ring, a primary alcohol, and a carboxamide—that render it a molecule of significant interest in medicinal chemistry and materials science. The pyridine carboxamide scaffold is a "privileged structure," frequently found in bioactive compounds that target a diverse range of enzymes and receptors. This guide provides a comprehensive technical overview of the physicochemical properties, structural features, synthesis, and potential applications of this compound, with a particular focus on its role as a versatile scaffold in modern drug discovery. Detailed experimental protocols for its synthesis and characterization are provided to enable researchers to leverage this compound in their scientific pursuits.

Section 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's physicochemical properties is the foundation of its application. These properties govern its solubility, reactivity, and pharmacokinetic profile. This compound is a white to off-white solid at room temperature. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Carbamoyl-6-(hydroxymethyl)pyridine | N/A |

| CAS Number | 41337-83-1 | N/A |

| Molecular Formula | C₇H₈N₂O₂ | N/A |

| Molecular Weight | 152.15 g/mol | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in DMSO, Methanol. Limited solubility in water. | N/A |

| pKa | (Predicted) ~13-14 (alcohol), ~2-3 (pyridinium ion) | N/A |

Structural Elucidation

The structure of this compound features a pyridine ring substituted at the 2- and 6-positions. This arrangement is crucial to its chemical behavior.

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom is a weak base and can act as a hydrogen bond acceptor. Its aromaticity provides a rigid scaffold for orienting the functional groups.

-

Carboxamide Group (-CONH₂): Located at the 2-position, this group is a cornerstone of its biological potential. It is an excellent hydrogen bond donor (via the N-H bonds) and acceptor (via the C=O oxygen). This dual capacity allows it to form strong and specific interactions with biological targets like enzyme active sites.

-

Hydroxymethyl Group (-CH₂OH): Positioned at the 6-position, this primary alcohol group also serves as both a hydrogen bond donor and acceptor. It increases the molecule's polarity and provides an additional point for interaction or further chemical modification.

The interplay of these three functional groups creates a molecule with high potential for forming multiple, specific, non-covalent interactions, a key characteristic of effective drug candidates.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Two-Step Synthesis

As a self-validating system, characterization (e.g., NMR, MS) should be performed after each step to confirm the identity and purity of the intermediate and final product.

Step 1: Synthesis of Methyl 6-(hydroxymethyl)pyridine-2-carboxylate [1][2]

-

Reaction Setup: To a solution of Dimethyl 2,6-pyridinedicarboxylate (1.0 eq) in a 2:1 mixture of Methanol (MeOH) and Dichloromethane (DCM), cool the flask to 0°C in an ice bath.

-

Causality: Using a mixed solvent system ensures the starting material remains dissolved while allowing for efficient cooling. 0°C is used to control the reaction rate and improve selectivity.

-

-

Reduction: Add Sodium Borohydride (NaBH₄, 1.0-1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.

-

Causality: Portion-wise addition prevents a rapid, exothermic reaction. Using a slight excess of NaBH₄ ensures complete conversion of one ester group.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with DCM (3x).

-

Causality: Quenching with NH₄Cl neutralizes excess NaBH₄. The organic extractions isolate the product from the aqueous phase.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield the pure methyl ester intermediate as a white solid.

Step 2: Synthesis of this compound

-

Reaction Setup: Place the purified methyl ester intermediate (1.0 eq) in a sealed pressure vessel with a 7N solution of ammonia in methanol.

-

Causality: A sealed vessel is required to contain the ammonia and allow the reaction to proceed at temperatures above the boiling point of the solvent, accelerating the amidation process.

-

-

Amidation: Heat the vessel to 80-100°C and stir for 12-24 hours.

-

Reaction Monitoring: After cooling to room temperature, check for the disappearance of the starting ester by TLC or LC-MS.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to yield the final product, this compound.

Section 3: Applications in Medicinal Chemistry and Drug Development

The pyridine carboxamide scaffold is a highly valued pharmacophore in drug discovery. Its structural rigidity and hydrogen bonding capabilities allow it to mimic peptide bonds and fit into the active sites of numerous enzymes. [3]

A Privileged Scaffold for Enzyme Inhibition

Derivatives of pyridine carboxamide have demonstrated potent inhibitory activity against a wide array of biological targets:

-

Kinase Inhibitors: Many kinase inhibitors utilize the pyridine carboxamide motif to interact with the hinge region of the ATP-binding pocket, a critical interaction for potent inhibition.

-

SHP2 Inhibitors: Substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of SHP2, a key regulator in cancer signaling pathways. [4]* Antimicrobial Agents: The scaffold has been identified in compounds with significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. [5]Some of these compounds act as prodrugs, requiring activation by bacterial enzymes. [6]* Urease Inhibitors: Pyridine carboxamides have been investigated as inhibitors of urease, an enzyme implicated in infections by bacteria such as Helicobacter pylori. [7] this compound serves as an ideal starting point or fragment for developing such inhibitors. The hydroxymethyl group provides a vector for growing the molecule to explore additional binding pockets, a common strategy in fragment-based drug design (FBDD).

Conceptual Mechanism of Action: Kinase Inhibition

As a representative example, the diagram below illustrates how the pyridine carboxamide core can function as a "hinge-binder" in a generic kinase active site. The carboxamide and pyridine nitrogen form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site. The rest of the molecule can then be elaborated to achieve selectivity and potency.

Sources

- 1. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE | 39977-44-1 [chemicalbook.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 6-(Hydroxymethyl)pyridine-2-carboxamide (CAS Number: 41337-83-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Hydroxymethyl)pyridine-2-carboxamide, also known as 6-(hydroxymethyl)picolinamide, is a functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, incorporating a primary amide, a hydroxymethyl group, and a pyridine core, offers multiple points for chemical modification and hydrogen bonding, making it a valuable building block for the synthesis of complex molecules, including pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis from a commercially available precursor, and an analysis of its structural characteristics.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its core structure is a pyridine ring substituted at the 2- and 6-positions with a carboxamide and a hydroxymethyl group, respectively.

| Property | Value | Source(s) |

| CAS Number | 41337-83-1 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-(Hydroxymethyl)picolinamide | [1] |

| Purity | Typically ≥98% | [1] |

While experimental data for some physical properties of the title compound are not widely published, data for its immediate precursor, Methyl 6-(hydroxymethyl)picolinate (CAS 39977-44-1), is available and provides a useful reference point.

| Precursor Property | Value (for Methyl 6-(hydroxymethyl)picolinate) | Source(s) |

| Melting Point | 178 °C | [3][4] |

| Boiling Point | 327.3±32.0 °C (Predicted) | [3][4] |

| Form | Solid | [3][5] |

| Color | White | [3][4] |

The conversion of the methyl ester to the primary amide is expected to increase the melting point and decrease solubility in nonpolar solvents due to the introduction of strong hydrogen bonding capabilities from the -CONH₂ group.

Synthesis and Mechanism

The most direct and logical synthetic route to this compound is through the amidation of its corresponding methyl ester, methyl 6-(hydroxymethyl)picolinate. This precursor is readily synthesized by the selective reduction of dimethyl 2,6-pyridinedicarboxylate.

Synthesis of the Precursor: Methyl 6-(hydroxymethyl)picolinate

The synthesis of the methyl ester precursor involves the selective reduction of one of the two ester groups of dimethyl 2,6-pyridinedicarboxylate using a mild reducing agent like sodium borohydride (NaBH₄) in a mixture of solvents.

Experimental Protocol: Synthesis of Methyl 6-(hydroxymethyl)picolinate [3]

-

Reaction Setup: In a round-bottom flask, dissolve dimethyl 2,6-pyridinedicarboxylate (1.00 equiv) in a solvent mixture of methanol and dichloromethane.

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (approximately 1.00 equiv) portion-wise, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an eluent such as ethyl acetate/petroleum ether to yield methyl 6-(hydroxymethyl)picolinate as a white solid.

Amidation to Form this compound

The conversion of the methyl ester to the primary amide can be achieved by reaction with ammonia. This can be accomplished by bubbling ammonia gas through a solution of the ester or by using a solution of ammonia in an alcohol, often at elevated temperatures and pressures.

Proposed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve methyl 6-(hydroxymethyl)picolinate (1.0 equiv) in methanol in a pressure vessel.

-

Ammonia Addition: Cool the solution and saturate it with ammonia gas, or add a concentrated solution of ammonia in methanol.

-

Reaction Conditions: Seal the vessel and heat the mixture. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to yield this compound.

The logical flow of the synthesis is depicted in the following workflow diagram:

Safety and Handling

Based on data for structurally related compounds, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

While a specific safety data sheet (SDS) for this compound is not widely available, the GHS hazard statements for its precursor, methyl 6-(hydroxymethyl)picolinate, include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Similar precautions should be taken for the amide derivative.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in medicinal chemistry and materials science. While detailed experimental data on the compound itself is sparse in the public domain, its synthesis is straightforward from its well-characterized methyl ester precursor. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406). Human Metabolome Database.

- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0052709). NP-MRD.

- Appendix I.

- Picolinamide. NIST WebBook.

- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0159934). NP-MRD.

- Synthesis of picolinamide. PrepChem.com.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database.

- Methyl 6-(hydroxymethyl)picolinate | C8H9NO3 | CID 11513809. PubChem.

- WO2021076681A1 - Process for synthesis of picolinamides. Google Patents.

- Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and in the neat low-temperature solid phases. PubMed.

- Molecular Structure, Vibrational Spectra, Quantum Chemical Calculations and Photochemistry of Picolinamide and Isonicotinamide I. CORE.

Sources

- 1. 6-(Hydroxymethyl)picolinamide | CymitQuimica [cymitquimica.com]

- 2. 41337-83-1 Cas No. | 6-(Hydroxymethyl)picolinamide | Apollo [store.apolloscientific.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. Methyl 6-(hydroxymethyl)picolinate | 39977-44-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Proposed Mechanism of Action of 6-(Hydroxymethyl)pyridine-2-carboxamide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of enzymes crucial in human pathophysiology. This guide focuses on the specific, yet under-characterized molecule, 6-(Hydroxymethyl)pyridine-2-carboxamide . While direct, extensive research on this compound's mechanism of action is not yet prevalent in publicly accessible literature, its structural motifs strongly suggest potential interactions with key enzyme families. This document will, therefore, present a hypothesis-driven exploration of its likely mechanisms of action, drawing parallels from structurally similar, well-characterized inhibitors. We will delve into the plausible molecular targets, propose detailed experimental workflows for mechanism elucidation, and provide the scientific rationale behind these proposed studies. This whitepaper is intended to serve as a foundational guide for researchers initiating investigations into this promising compound.

II. Introduction to the Pyridine Carboxamide Scaffold

The pyridine carboxamide functional group is a recurring motif in a multitude of biologically active compounds. Its prevalence stems from its ability to form key hydrogen bonds and engage in pi-stacking interactions within the active sites of enzymes. This versatility has led to the development of potent and selective inhibitors for various target classes, including but not limited to, histone demethylases (KDMs), c-Jun NH2-terminal kinases (JNKs), and voltage-gated sodium channels.[1][2] The presence of the hydroxymethyl group at the 6-position and the carboxamide at the 2-position of the pyridine ring in our subject compound, this compound, provides specific electronic and steric properties that likely dictate its target specificity and inhibitory potential.

III. Proposed Mechanism of Action: Inhibition of Jumonji C (JmjC) Domain-Containing Histone Demethylases

A primary and highly plausible mechanism of action for this compound is the inhibition of Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[3][4][5] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues, a process that requires Fe(II) and α-ketoglutarate (α-KG) as co-factors.[6][7]

A. Rationale for KDM Inhibition

The pyridine carboxamide core can act as a bidentate chelator of the active site Fe(II) ion, mimicking the binding of the co-substrate α-KG. This competitive inhibition of α-KG binding is a common mechanism for many KDM inhibitors.[8] The hydroxymethyl and carboxamide moieties of this compound can form crucial hydrogen bonds with active site residues, further stabilizing the enzyme-inhibitor complex.

B. Proposed Signaling Pathway

The inhibition of KDMs by this compound would lead to an increase in histone lysine methylation, altering gene expression patterns. This can have profound effects on cellular processes such as proliferation, differentiation, and apoptosis, making KDM inhibitors attractive therapeutic agents for cancer and other diseases.[4]

Caption: Proposed inhibitory action on histone demethylases.

C. Experimental Workflow for Validating KDM Inhibition

A multi-tiered approach is essential to rigorously validate the proposed mechanism of action.

1. In Vitro Enzymatic Assays:

-

Objective: To determine the direct inhibitory activity of this compound against a panel of recombinant human KDMs.

-

Protocol:

-

Express and purify recombinant human KDM enzymes (e.g., KDM4, KDM5, KDM6 subfamilies).

-

Utilize a formaldehyde dehydrogenase (FDH)-coupled assay to measure demethylase activity. This assay links the formaldehyde produced during demethylation to a change in NADH absorbance at 340 nm.

-

Perform dose-response curves to determine the IC50 value of the compound for each KDM enzyme.

-

Conduct mechanism of inhibition studies (e.g., by varying the concentration of α-KG) to confirm competitive inhibition.

-

2. Cellular Target Engagement Assays:

-

Objective: To confirm that the compound engages with KDMs in a cellular context and alters histone methylation levels.

-

Protocol:

-

Treat a relevant cell line (e.g., a cancer cell line with known KDM overexpression) with increasing concentrations of this compound.

-

Perform Western blot analysis using antibodies specific for various histone methylation marks (e.g., H3K9me3, H3K27me3) to assess changes in global histone methylation.

-

Utilize cellular thermal shift assays (CETSA) to directly measure the binding of the compound to its target KDMs within intact cells.

-

3. Gene Expression Analysis:

-

Objective: To link the observed changes in histone methylation to downstream effects on gene transcription.

-

Protocol:

-

Treat cells with the compound and extract total RNA.

-

Perform RNA-sequencing (RNA-Seq) or quantitative real-time PCR (qRT-PCR) to identify differentially expressed genes.

-

Correlate the changes in gene expression with the observed alterations in histone methylation marks at the promoters of these genes using Chromatin Immunoprecipitation (ChIP)-qPCR.

-

IV. Alternative Proposed Mechanisms of Action

While KDM inhibition is a strong candidate, the versatility of the pyridine carboxamide scaffold suggests other potential targets.

A. Inhibition of c-Jun N-terminal Kinases (JNKs)

The JNK signaling pathway is involved in cellular responses to stress, and its dysregulation is implicated in inflammatory diseases and cancer. Several pyridine carboxamide derivatives have been reported as potent JNK inhibitors.[1]

Caption: Experimental workflow for validating JNK inhibition.

B. Modulation of Other Enzyme Classes

The pyridine carboxamide scaffold has also been found in inhibitors of other enzyme families, such as SHP2 phosphatases and voltage-gated sodium channels.[2][9] Therefore, broader screening against a panel of diverse enzyme targets would be a prudent step in fully characterizing the mechanism of action of this compound.

V. Quantitative Data Summary (Hypothetical)

To guide initial experiments, the following table presents hypothetical IC50 values that might be observed if this compound is a potent KDM inhibitor.

| Target Enzyme | Hypothetical IC50 (nM) |

| KDM4A | 150 |

| KDM4C | 200 |

| KDM5B | 800 |

| KDM6A | >10,000 |

| JNK1 | >10,000 |

| SHP2 | >10,000 |

VI. Conclusion and Future Directions

This compound represents an intriguing chemical entity with the potential for significant biological activity. Based on its structural features, this whitepaper proposes that its primary mechanism of action is likely the inhibition of JmjC domain-containing histone demethylases. The detailed experimental workflows provided herein offer a clear and logical path to rigorously test this hypothesis. Further investigation into its selectivity, cellular activity, and potential off-target effects will be crucial in determining its therapeutic potential. The exploration of this and similar pyridine carboxamide derivatives will undoubtedly contribute to the development of novel therapeutics for a range of human diseases.

VII. References

-

Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. Vertex AI Search.

-

The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence. MDPI.

-

Histone demethylase inhibitors: developmental insights and current status. Taylor & Francis Online.

-

Recent Progress in Histone Demethylase Inhibitors. Journal of Medicinal Chemistry.

-

Histone Demethylase Inhibitors. MedchemExpress.com.

-

JMJD2C Inhibitors. Santa Cruz Biotechnology.

-

Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. PubMed.

-

Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. PubMed Central.

-

Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. Journal of Medicinal Chemistry.

-

Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed Central.

-

Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. PubMed.

-

Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed.

-

Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. PubMed.

Sources

- 1. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Landscape of 6-(Hydroxymethyl)pyridine-2-carboxamide: A Technical Guide to Potential Molecular Targets

Abstract

The pyridine carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action. Within this privileged structural class, 6-(hydroxymethyl)pyridine-2-carboxamide emerges as a molecule of significant interest for novel drug discovery. While direct, extensive research on this specific compound is in its nascent stages, the wealth of data on structurally related picolinamides provides a robust framework for predicting and validating its potential therapeutic targets. This technical guide synthesizes the existing knowledge on analogous compounds to illuminate the most promising avenues of investigation for this compound. We will delve into the potential inhibition of key enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), acetylcholinesterase (AChE), and telomerase, as well as its prospective role in oncology through the modulation of targets like SHP2. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential mechanisms, and outlining detailed experimental workflows for target validation and characterization.

Introduction: The Promise of a Privileged Scaffold

The picolinamide core, a pyridine ring bearing a carboxamide group at the 2-position, is a versatile pharmacophore. Its derivatives have demonstrated a wide spectrum of biological activities, from potent enzyme inhibition to selective antimicrobial effects. The introduction of a hydroxymethyl group at the 6-position of this scaffold in this compound presents unique opportunities for molecular interactions, potentially enhancing potency, selectivity, and pharmacokinetic properties. This guide will explore the most probable therapeutic targets for this compound, drawing logical inferences from the established pharmacology of its chemical cousins.

Potential Therapeutic Target Classes

Based on the structure-activity relationships of analogous picolinamide derivatives, we can hypothesize several high-priority target classes for this compound.

Metabolic Disease: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

A significant body of research highlights picolinamide derivatives as potent and selective inhibitors of 11β-HSD1.[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.

Causality of Experimental Choices: The hydroxymethyl group of this compound could potentially form key hydrogen bonds within the active site of 11β-HSD1, mimicking interactions observed with other successful inhibitors of this class. The pyridine nitrogen and carboxamide moiety are also critical for binding.

Caption: Workflow for validating 11β-HSD1 inhibition.

-

Materials: Recombinant human 11β-HSD1, cortisone, NADPH, scintillation proximity assay (SPA) beads, 96-well plates.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 1 mM EGTA, and 250 mM sucrose).

-

Compound Preparation: Serially dilute this compound in DMSO.

-

Reaction Mixture: In each well, add the assay buffer, recombinant enzyme, NADPH, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding the substrate, [³H]-cortisone.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Termination & Detection: Stop the reaction and add SPA beads that specifically bind the product, [³H]-cortisol.

-

Measurement: Read the plate on a scintillation counter to quantify the amount of product formed.

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.

Neurodegenerative Disease: Acetylcholinesterase (AChE) Inhibition

Derivatives of picolinamide have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[3] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Causality of Experimental Choices: The pyridine and carboxamide moieties can engage in key interactions within the catalytic and peripheral anionic sites of AChE. The hydroxymethyl group could potentially form additional hydrogen bonds, enhancing binding affinity.

Caption: Logic of AChE inhibition for cognitive enhancement.

-

Materials: Purified human AChE, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), 96-well microplate reader.

-

Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Reaction Mixture: To each well, add the buffer, DTNB, and the test compound.

-

Enzyme Addition: Add AChE to each well and incubate for a pre-determined time (e.g., 15 minutes) at 25°C.

-

Substrate Addition: Initiate the reaction by adding ATCI.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time. The rate of the reaction is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Oncology: Targeting SHP2 and Telomerase

The pyridine carboxamide scaffold has also been implicated in anti-cancer activity through various mechanisms.

2.3.1. SHP2 Inhibition: Substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[4] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways. Its dysregulation is linked to various cancers.

2.3.2. Telomerase Inhibition: Pyridine-2-carboxylate derivatives have demonstrated the ability to inhibit telomerase, an enzyme responsible for maintaining telomere length and promoting cellular immortality in cancer cells.[5]

Causality of Experimental Choices: The rigid pyridine core and the hydrogen bonding capacity of the carboxamide and hydroxymethyl groups make this compound a plausible candidate for binding to the allosteric site of SHP2 or the active site of telomerase.

| Target Enzyme | Potential IC50 Range (µM) | Therapeutic Area | Reference Compound Class |

| 11β-HSD1 | 0.01 - 1 | Metabolic Disease | Picolinamides[1][2] |

| Acetylcholinesterase | 1 - 10 | Neurodegeneration | Picolinamides[3] |

| SHP2 (Allosteric) | 0.1 - 5 | Oncology | Pyridine Carboxamides[4] |

| Telomerase | 5 - 20 | Oncology | Pyridine-2-carboxylates[5] |

Further Potential Targets and Future Directions

The versatility of the picolinamide scaffold suggests other potential therapeutic targets for this compound:

-

Antibacterial Agents: Certain picolinamides exhibit potent and selective activity against Clostridioides difficile.[6] Investigation into the antibacterial spectrum of this compound is warranted.

-

PARP Inhibition: Picolinamide has been identified as a potential inhibitor of poly (ADP-ribose) synthetase (PARP), a target in cancer therapy.[7]

-

Urease Inhibition: Pyridine carboxamide derivatives have shown promise as urease inhibitors, which could be relevant for treating infections by urease-producing bacteria like Helicobacter pylori.[8]

-

Proteasome Inhibition: The related piperidine carboxamides are being explored as proteasome inhibitors for malaria.[9]

Conclusion

While the therapeutic targets of this compound are yet to be definitively elucidated, the extensive research on structurally similar picolinamide derivatives provides a strong foundation for hypothesis-driven investigation. The most promising avenues for exploration lie in its potential as an inhibitor of 11β-HSD1 for metabolic disorders, AChE for neurodegenerative diseases, and SHP2 and telomerase for oncology. The experimental protocols and strategic workflows outlined in this guide offer a clear path for researchers to systematically evaluate these possibilities and unlock the full therapeutic potential of this intriguing molecule. The self-validating nature of the proposed experimental cascades, from in vitro enzymatic assays to cell-based functional studies and in vivo models, ensures a rigorous and efficient approach to target identification and validation.

References

- Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. [Link]

- Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]

- Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. PubMed. [Link]

- Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]

- Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. [Link]

- Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. PubMed. [Link]

- Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. PMC - NIH. [Link]

- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC - NIH. [Link]

- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre

Sources

- 1. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Picolinamide 98 1452-77-3 [sigmaaldrich.com]

- 8. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

"6-(Hydroxymethyl)pyridine-2-carboxamide" derivatives synthesis and applications

An In-depth Technical Guide to the Synthesis and Applications of 6-(Hydroxymethyl)pyridine-2-carboxamide Derivatives

Introduction

The pyridine ring is a fundamental heterocyclic scaffold that is prevalent in a vast array of clinically significant molecules and functional materials.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in medicinal chemistry.[3][4] When functionalized with carboxamide and hydroxymethyl groups at the 2 and 6 positions, respectively, the resulting "this compound" core emerges as a versatile platform for creating compounds with diverse biological activities and coordination properties. This guide provides a comprehensive overview of the synthetic strategies employed to access these derivatives and explores their significant applications in drug discovery and materials science, with a particular focus on their role as PARP inhibitors and specialized ligands.

Part 1: Synthetic Strategies for this compound and its Analogs

The synthesis of this compound derivatives requires careful strategic planning to selectively functionalize the pyridine ring. The methodologies often involve multi-step sequences starting from readily available pyridine precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target scaffold involves disconnecting the amide bond, which points to a key intermediate, methyl 6-(hydroxymethyl)pyridine-2-carboxylate. This intermediate can be derived from the selective reduction of one of the ester groups of a 2,6-pyridinedicarboxylate precursor.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Methodologies

1.2.1. Synthesis from Pyridine-2,6-dicarboxylic Acid Derivatives

A common and effective route begins with dimethyl pyridine-2,6-dicarboxylate. The key step is the selective reduction of one ester group to a hydroxymethyl group. Sodium borohydride (NaBH₄) in a mixed solvent system is often employed for this transformation.[5] The resulting methyl 6-(hydroxymethyl)pyridine-2-carboxylate can then be subjected to amidation to yield the desired carboxamide derivatives.

Experimental Protocol: Synthesis of Methyl 6-(hydroxymethyl)pyridine-2-carboxylate [5]

-

Dissolution: In a round-bottom flask, dissolve dimethyl pyridine-2,6-dicarboxylate (1.0 eq) in a mixture of methanol and dichloromethane.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.0-1.1 eq) portion-wise to the cooled solution, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching: Quench the reaction by the slow addition of aqueous ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/petroleum ether eluent system to yield methyl 6-(hydroxymethyl)pyridine-2-carboxylate as a white solid.

1.2.2. Functionalization of Pre-existing Pyridine Scaffolds

An alternative approach involves starting with a pre-functionalized pyridine ring, such as 6-bromopyridine-2-carboxylic acid.[6] The carboxylic acid can be converted to the primary amide, 6-bromopyridine-2-carboxamide. Subsequent palladium-catalyzed cross-coupling reactions can then be used to introduce the hydroxymethyl group.

Experimental Protocol: Synthesis of 6-Bromopyridine-2-carboxamide [6]

-

Acid Chloride Formation: Reflux a mixture of 6-bromopyridine-2-carboxylic acid (1.0 eq) in excess thionyl chloride for several hours.

-

Removal of Excess Reagent: Remove the excess thionyl chloride in vacuo.

-

Amidation: Add the resulting crude acid chloride as a slurry in dioxane or benzene to cold, stirred concentrated ammonium hydroxide.

-

Isolation: Store the mixture overnight and then filter to obtain 6-bromopyridine-2-carboxamide.

1.2.3. Biocatalytic Approaches

For a more sustainable synthesis, whole-cell biocatalysis presents a promising alternative to traditional organic synthesis.[7] Recombinant microbial cells can be used to achieve the selective hydroxylation of methyl groups on a pyridine ring, such as converting 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine, which can then be further functionalized.[7] This method offers a simpler and greener route, avoiding multiple protection and deprotection steps.[7]

Table of Synthetic Approaches

| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages |

| From Pyridine-2,6-dicarboxylates | Dimethyl pyridine-2,6-dicarboxylate | Selective reduction, Amidation | High yield, Readily available starting material | Requires careful control of reducing agent stoichiometry |

| From Halogenated Pyridines | 6-Bromopyridine-2-carboxylic acid | Amidation, Cross-coupling | Modular, allows for late-stage diversification | May require expensive catalysts and ligands |

| Biocatalytic Synthesis | 2,6-Lutidine | Whole-cell hydroxylation | Green and sustainable, High selectivity | May require specialized equipment and expertise |

Part 2: Applications in Medicinal Chemistry

The this compound scaffold is a key pharmacophore in several classes of therapeutic agents due to its ability to form crucial interactions with biological targets.

As Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are critical for DNA repair, and their inhibition has emerged as a major strategy in cancer therapy, particularly for tumors with BRCA mutations.[8] Many potent PARP inhibitors are designed based on mimicking nicotinamide, a natural substrate of the PARP enzyme.[9] The pyridine carboxamide core of this compound derivatives serves as an effective nicotinamide mimic.

2.1.1. Mechanism of Action

PARP inhibitors block the repair of single-strand DNA breaks. In cells with deficient homologous recombination repair pathways (e.g., BRCA-mutated cancers), these unrepaired breaks lead to the accumulation of double-strand breaks during DNA replication, ultimately causing cell death. This concept is known as synthetic lethality.

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

2.1.2. Structure-Activity Relationship (SAR)

The development of potent PARP inhibitors based on the pyridine carboxamide scaffold has led to a deep understanding of their SAR.[10] The carboxamide group is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme. The 6-(hydroxymethyl) group can be further modified to enhance potency and selectivity. For instance, derivatization of the hydroxyl group can modulate pharmacokinetic properties and introduce additional interactions with the enzyme.

Antimicrobial and Antifungal Agents

The picolinamide scaffold is also found in novel fungicides.[11] For example, florylpicoxamid and metarylpicoxamid are inspired by the natural product UK-2A and have been developed as sustainable and cost-effective fungicides.[11] The synthesis of these complex molecules often relies on a combination of biocatalysis and the use of chiral pool building blocks.[11] Furthermore, certain pyridine carboxamide derivatives have shown promising antimycobacterial activity, highlighting the broad-spectrum anti-infective potential of this class of compounds.[12]

Other Therapeutic Areas

The versatility of the pyridine carboxamide scaffold extends to other therapeutic areas:

-

Telomerase Inhibition: 6-formyl-pyridine-2-carboxylate derivatives have been synthesized and shown to possess in vitro telomerase inhibitory activity, which is a target for cancer therapy.[13]

-

Antitubercular Activity: Novel series of pyridine carboxamides have been designed and synthesized, showing potent in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[12]

Part 3: Applications in Coordination Chemistry and Materials Science

Beyond medicinal chemistry, this compound and its analogs are valuable ligands in coordination chemistry and catalysis.

Ligand Design and Coordination Complexes

The nitrogen atom of the pyridine ring, the amide nitrogen, and the oxygen atoms of the carboxamide and hydroxymethyl groups can all participate in metal coordination. This allows these molecules to act as bidentate or terdentate ligands.[14][15] The resulting metal complexes have diverse geometries and electronic properties, making them suitable for various applications.

Caption: Bidentate coordination of a pyridine carboxamide ligand to a metal center.

Catalytic Applications

Palladium(II) complexes of pyridine carboxamide ligands have been successfully used as catalyst precursors for the polymerization of phenylacetylene.[16] The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine ring, which in turn influences the activity and selectivity of the catalyst. The ability to form stable chelate rings with the metal center contributes to the robustness of these catalysts.[15]

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of compounds. The synthetic routes to access this scaffold are well-established, with opportunities for green and sustainable approaches through biocatalysis. In medicinal chemistry, these molecules have proven their worth as potent PARP inhibitors and have shown promise as anti-infective and anticancer agents. Their utility extends to materials science, where they serve as tunable ligands for the development of novel coordination complexes and catalysts. The continued exploration of the chemical space around this privileged scaffold is poised to yield further discoveries in both drug development and catalysis.

References

- Babij, N. (2025). Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials. American Chemical Society - ACS Fall 2025.

- ResearchGate. Synthesis of picolinamide amide derivatives.

- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.

- RSC Publishing. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.

- J&K Scientific. 6-(Hydroxymethyl)pyridine-2-carboxaldehyde | 39621-11-9.

- ChemicalBook. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis.

- Google Patents. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.

- Li, J. H., & Zhang, J. (2001). PARP inhibitors. IDrugs, 4(7), 804-12.

- Frontiers. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers.

- RSC Publishing. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.

- Zitko, J., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity.

- NIH. (n.d.). 6-Bromopyridine-2-carboxamide. PMC.

- PubMed. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-12.

- NIH. (2025). Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP.

- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- UWCScholar. (n.d.). Pyridine carboxamide and pyrazole palladium(II) complexes as catalyst precursors.

- MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.

- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- PubMed. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.

- Thermo Scientific Chemicals. (n.d.). Methyl 6-(hydroxymethyl)pyridine-2-carboxylate, 95%.

- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate.

- PubMed. (2011). Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. Chemical Biology & Drug Design, 78(4), 665-75.

- PubChem. N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-2-carboxamide.

- Journal of the Chemical Society, Dalton Transactions. (n.d.). Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/carboxylate donor set.

- PubChem. 6-[(2-Hydroxybenzyl)amino]pyridine-3-Carboxamide.

- Guidechem. 2-Carboxamide-6-(hydroxymethyl)pyridine 41337-83-1 wiki.

- MDPI. (n.d.). bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. 6-Bromopyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]

- 9. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials - American Chemical Society [acs.digitellinc.com]

- 12. publications.cuni.cz [publications.cuni.cz]

- 13. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/carboxylate donor set [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]

The Picolinamide Cornerstone: A Technical Guide to 6-(Hydroxymethyl)pyridine-2-carboxamide as a High-Value Fragment in Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds. This approach hinges on the principle of starting with small, low-complexity molecules, or "fragments," that bind with high ligand efficiency to a biological target. Subsequent optimization through structure-guided design can then evolve these initial weak binders into potent drug candidates. Within the vast chemical space of available fragments, the picolinamide scaffold, and specifically 6-(hydroxymethyl)pyridine-2-carboxamide, has emerged as a particularly valuable starting point. This technical guide provides an in-depth analysis of this fragment's chemical properties, its ideal suitability for FBDD, and a practical framework for its application in drug discovery campaigns, supported by detailed protocols and illustrative case studies.

Introduction: The Power of Fragments and the Rise of the Picolinamide Core

Fragment-Based Drug Discovery (FBDD) offers a compelling alternative to traditional high-throughput screening (HTS) by focusing on smaller libraries of low molecular weight compounds (typically < 300 Da).[1][2] This strategy is underpinned by the concept that smaller molecules can explore the chemical space of a protein's binding site more effectively, increasing the probability of identifying high-quality interactions.[3][4] These initial "hits," though often exhibiting weak binding affinities (in the high micromolar to millimolar range), are optimized for ligand efficiency, providing a more rational and efficient path to potent and selective leads.[5]

The "Rule of Three" provides a useful set of guidelines for the properties of an ideal fragment: molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3.[6] this compound is an exemplary fragment that aligns well with these principles, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. Its pyridine ring provides a well-defined vector for chemical elaboration, while the carboxamide and hydroxymethyl groups serve as key recognition elements for interaction with a wide range of biological targets.

Physicochemical Properties and "Rule of Three" Compliance

The utility of this compound as a fragment is rooted in its favorable physicochemical properties. A thorough analysis of these properties is essential for any researcher considering its inclusion in a fragment library.

| Property | Value | "Rule of Three" Compliance | Source |

| Molecular Weight | 152.15 g/mol | Yes (< 300) | [2] |

| cLogP | ~0.2 | Yes (≤ 3) | [6] (Calculated for precursor) |

| Hydrogen Bond Donors | 2 | Yes (≤ 3) | - |

| Hydrogen Bond Acceptors | 3 | Yes (≤ 3) | - |

| Topological Polar Surface Area (TPSA) | 70.4 Ų | Favorable | [7] (For parent acid) |

The low molecular weight and cLogP, combined with a balanced number of hydrogen bond donors and acceptors, make this compound an excellent starting point for FBDD campaigns. Its favorable TPSA suggests good potential for cell permeability and oral bioavailability in subsequently developed analogs.[8]

Synthesis of this compound

The synthesis of the title fragment is readily achievable from commercially available starting materials, making it an accessible component for fragment libraries. A common and efficient route involves the preparation of the methyl ester precursor, methyl 6-(hydroxymethyl)picolinate, followed by amidation.

Synthesis of Methyl 6-(hydroxymethyl)picolinate

A reliable method for the synthesis of the methyl ester precursor involves the selective reduction of dimethyl 2,6-pyridinedicarboxylate.

Protocol:

-

Dissolve dimethyl 2,6-pyridinedicarboxylate in a mixture of methanol and dichloromethane.

-

Cool the solution to 0°C.

-

Add sodium borohydride portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield methyl 6-(hydroxymethyl)picolinate.

Amidation to this compound

The conversion of the methyl ester to the final carboxamide can be achieved through ammonolysis.

Protocol:

-

Dissolve methyl 6-(hydroxymethyl)picolinate in a suitable solvent such as methanol.

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol.[9]

-

Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting crude product can be purified by recrystallization or silica gel chromatography to yield this compound.

Application in Fragment-Based Drug Discovery: A Workflow

The integration of this compound into an FBDD campaign follows a well-established workflow designed to identify and validate hits, and then guide their optimization into potent leads.

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Step-by-Step Experimental Protocol: A Biophysical Screening Cascade

This protocol outlines a typical three-stage biophysical screening cascade to identify and validate fragment hits.

Stage 1: Primary Screening with Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.

-

Prepare a stock solution of the purified target protein in a suitable buffer.

-

In a 96- or 384-well PCR plate, add the protein solution, a fluorescent dye (e.g., SYPRO Orange), and the individual fragments from the library (including this compound) to a final concentration of 1-5 mM.

-

Include appropriate controls (protein + dye, protein + dye + known binder).

-

Seal the plate and place it in a real-time PCR instrument.

-

Run a melt curve experiment, gradually increasing the temperature and monitoring the fluorescence.

-

Analyze the data to determine the Tm for each well. A significant positive shift in Tm in the presence of a fragment indicates binding.

Stage 2: Hit Validation with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for validating hits from primary screens. Ligand-observed NMR methods like Saturation Transfer Difference (STD) and WaterLOGSY are particularly well-suited for detecting weak fragment binding.

-

Prepare a sample of the target protein (typically 10-50 µM) in a deuterated buffer.

-

Prepare stock solutions of the hit fragments in the same deuterated buffer.

-

Acquire a reference 1D ¹H NMR spectrum of each fragment alone.

-

Add the target protein to the fragment solution and acquire STD and WaterLOGSY spectra.

-

In an STD experiment, signals from the fragment that are in close contact with the saturated protein will show a decrease in intensity, confirming binding.

-

In a WaterLOGSY experiment, the sign of the fragment's signals will be inverted upon binding to the protein.

Stage 3: Binding Characterization with Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Prepare solutions of the target protein and the validated fragment hit in the same buffer.

-

Load the protein solution into the sample cell of the ITC instrument and the fragment solution into the injection syringe.

-

Perform a series of injections of the fragment into the protein solution, measuring the heat change after each injection.

-

Integrate the heat-change data and fit it to a suitable binding model to determine the thermodynamic parameters of the interaction.

Case Studies: The Picolinamide Scaffold in Action

Picolinamide Derivatives as Kinase Inhibitors

The picolinamide scaffold has been successfully employed in the development of inhibitors for various kinases, including VEGFR-2 and LRRK2.[1][10] In these inhibitors, the picolinamide core often serves as a key hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 6-position of the pyridine ring is a common vector for modification to achieve potency and selectivity.

Figure 2: A simplified representation of the picolinamide scaffold's interaction with a kinase hinge region.

Picolinamide-based Bromodomain Inhibitors

The bromodomain and extra-terminal domain (BET) family of proteins are key epigenetic regulators and attractive targets in oncology and inflammation. The picolinamide scaffold has been incorporated into potent BET inhibitors. In these cases, the carboxamide often forms a critical hydrogen bond with a conserved asparagine residue in the acetyl-lysine binding pocket, while the pyridine ring can engage in pi-stacking interactions.

Picolinamides in PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant clinical success, particularly in the treatment of cancers with BRCA mutations. The nicotinamide-binding site of PARP enzymes is well-suited for interaction with picolinamide-based fragments. The carboxamide group mimics the interactions of the native nicotinamide ligand, while the pyridine ring provides a scaffold for building out into other regions of the binding pocket to enhance affinity and selectivity.

ADME/Tox Considerations

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in any drug discovery program.[8][11][12] While a comprehensive experimental ADME/Tox profile for this compound is not publicly available, in silico predictions and data from related picolinamide derivatives can provide valuable insights.

-

Absorption: The fragment's compliance with the "Rule of Three" suggests that its derivatives have a good starting point for achieving oral bioavailability.

-

Distribution: The balance of polar and non-polar features can be fine-tuned during optimization to control properties like plasma protein binding and brain penetration.

-

Metabolism: The pyridine ring and amide bond are common motifs in pharmaceuticals and their metabolic pathways are generally well-understood. Potential sites of metabolism include the hydroxymethyl group (oxidation) and the pyridine ring (N-oxidation).

-

Toxicity: Pyridine-containing compounds can sometimes be associated with hepatotoxicity, and this should be monitored during lead optimization. However, the picolinamide scaffold is present in numerous approved drugs, indicating that this potential liability can be managed through appropriate structural modifications.

Conclusion and Future Perspectives

This compound represents a high-value fragment for drug discovery, possessing a constellation of desirable properties that make it an ideal starting point for FBDD campaigns. Its "Rule of Three" compliance, synthetic accessibility, and the proven success of the broader picolinamide scaffold across a diverse range of target classes underscore its potential. The key hydrogen bonding features of the carboxamide and the versatile synthetic handle of the hydroxymethyl group provide a robust platform for rational, structure-guided design. As FBDD continues to evolve, with advancements in screening technologies and computational methods, fragments like this compound will undoubtedly remain at the forefront of efforts to discover the next generation of innovative medicines.

References